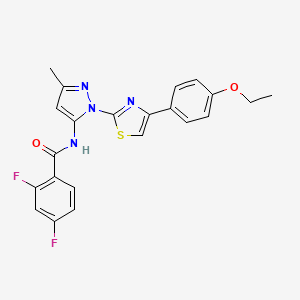

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O2S/c1-3-30-16-7-4-14(5-8-16)19-12-31-22(25-19)28-20(10-13(2)27-28)26-21(29)17-9-6-15(23)11-18(17)24/h4-12H,3H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWKXIPQLAWVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Compound Overview

This compound features a unique combination of functional groups, including:

- Thiazole ring

- Pyrazole ring

- Difluorobenzamide moiety

These structural components contribute to its diverse pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the thiazole and pyrazole rings through cyclization reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed for structural characterization.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole and thiazole have been studied extensively for their ability to inhibit cancer cell proliferation. A study highlighted that certain azomethine derivatives with pyrazole rings demonstrated potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In vitro assays revealed that similar thiazole-containing compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Compounds within this chemical class have been reported to possess anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have shown that:

- Electronegative substituents on the benzamide moiety enhance potency.

- The presence of halogen atoms in specific positions increases binding affinity to biological targets .

Case Studies

- Anticancer Activity : A recent study evaluated a series of thiazole-pyrazole derivatives for their anticancer potential. The results indicated that compounds with similar scaffolds significantly inhibited tumor growth in xenograft models .

- Antimicrobial Efficacy : In another study, a derivative of this compound was tested against resistant bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Scientific Research Applications

Overview

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound's unique structure, featuring multiple heterocycles, suggests significant potential for biological activity and therapeutic applications.

Medicinal Chemistry Applications

Anticancer Properties : Research indicates that compounds with similar structures may exhibit anticancer activity. The thiazole and pyrazole rings are known for their ability to interact with biological targets involved in cancer pathways. Studies have shown that modifications to these rings can enhance efficacy against specific cancer types.

Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in various conditions.

Antimicrobial Activity : Preliminary studies suggest that this compound might possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Biological Studies

This compound is utilized in biological studies to explore its interactions with specific molecular targets. These studies often employ techniques such as:

- Molecular Docking : To predict how the compound binds to enzymes or receptors.

- In vitro Assays : To evaluate the biological activity against cancer cell lines or microbial strains.

Pharmaceutical Development

This compound serves as a lead structure for the design of novel drugs. Its unique combination of functional groups allows for modifications that can enhance potency and selectivity. Researchers are exploring its potential in:

- Drug Formulation : Developing formulations that optimize bioavailability and therapeutic efficacy.

- Combination Therapies : Investigating its use alongside existing therapies to improve treatment outcomes.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in:

- Synthesis of Complex Organic Molecules : Its reactive functional groups can be utilized in organic synthesis to create new compounds.

- Catalysis : The compound may serve as a ligand in the formation of transition metal complexes, which are important in various catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Pyrazole Moieties

The target compound shares structural motifs with derivatives reported in , such as compounds 4 (4-chlorophenyl-substituted) and 5 (4-fluorophenyl-substituted). Key differences include:

- Electron-donating vs. electron-withdrawing groups : The ethoxy group in the target compound is electron-donating, whereas chlorine and fluorine in compounds 4 and 5 are electron-withdrawing. This difference may influence π-π stacking interactions and solubility .

- Planarity and conformation : Both compounds 4 and 5 exhibit near-planar structures except for one fluorophenyl group oriented perpendicularly, a feature likely shared by the target compound due to steric hindrance from the ethoxyphenyl group .

| Property | Target Compound | Compound 4 (Cl-substituted) | Compound 5 (F-substituted) |

|---|---|---|---|

| Substituent on thiazole | 4-ethoxyphenyl | 4-chlorophenyl | 4-fluorophenyl |

| Molecular symmetry | Likely triclinic (P¯I)* | Triclinic (P¯I) | Triclinic (P¯I) |

| Conformational flexibility | Moderate (ethoxyphenyl rotation) | High (perpendicular fluorophenyl) | High (perpendicular fluorophenyl) |

*Inferred from isostructural analogs in .

Benzamide Group Variations

The 2,4-difluorobenzamide group distinguishes the target compound from analogs in and , which feature acetamide or alkylamide substituents. For example:

- Synthetic routes : The target compound’s synthesis may parallel methods in , where pyrazole-thiazole hybrids are formed via cyclization reactions. However, the incorporation of difluorobenzamide likely requires additional steps, such as amide coupling with 2,4-difluorobenzoic acid derivatives.

Computational and Spectroscopic Insights

Comparative studies using such software could elucidate differences in:

- Electron localization function (ELF) : The ethoxyphenyl group’s electron-rich nature might increase ELF values in the thiazole ring, affecting reactivity .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are intermediates characterized?

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide typically involves multi-step reactions, including cyclocondensation and coupling strategies. A common approach is:

- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of thiourea derivatives with α-haloketones under basic conditions .

- Step 2 : Introduction of the 2,4-difluorobenzamide group via amide coupling using activating agents like EDCI/HOBt in anhydrous DMF .

- Intermediate characterization : Key intermediates (e.g., pyrazole-thiazole precursors) are validated using / NMR, IR spectroscopy, and mass spectrometry. Purity is assessed via HPLC, and melting points are recorded to confirm consistency with literature .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. SHELX programs (e.g., SHELXL for refinement) are used to analyze crystal packing and hydrogen-bonding networks . For example, thiazole-pyrazole dihedral angles can be measured to assess planarity .

Advanced: How can computational tools predict the compound’s biological activity and electronic properties?

- Molecular Docking : AutoDock4 or AutoDock Vina simulate binding modes to target proteins (e.g., kinases). Flexible sidechain docking is critical for evaluating interactions with hydrophobic pockets .

- DFT Calculations : Multiwfn analyzes electronic properties (e.g., electrostatic potential maps, Fukui indices) to predict reactivity and nucleophilic/electrophilic sites .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time, identifying key residues for binding .

Advanced: How to resolve discrepancies between experimental binding affinities and computational predictions?

- Validation Strategies :

- Contradiction Analysis : If computational models suggest high affinity but assays show weak activity, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., microsomal incubation) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for modifying substituents?

- Core Modifications :

- Methodologies :

Advanced: What in vitro and in vivo models are appropriate for pharmacokinetic evaluation?

- In Vitro :

- Metabolic Stability : Liver microsomal assays (human/rat) quantify CYP450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration assess free drug concentration .

- In Vivo :

- Pharmacokinetic Profiling : Administer the compound to rodents and measure plasma levels via LC-MS/MS at timed intervals. Key parameters: , , AUC .

- Tissue Distribution : Radiolabeled analogs track accumulation in target organs .

Advanced: How to analyze electron density topology for understanding intermolecular interactions?

- AIM Theory : Use Multiwfn to perform Atoms-in-Molecules (AIM) analysis on SCXRD data. This identifies bond critical points (BCPs) and quantifies interaction strengths (e.g., hydrogen bonds between benzamide carbonyl and receptor residues) .

- Hirshfeld Surfaces : Generate 2D fingerprint plots to visualize intermolecular contacts (e.g., F···H interactions from difluorobenzamide) .

Advanced: What crystallographic challenges arise for this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.